Product packaging for (2'-Nitro[1,1'-biphenyl]-4-yl)methanol(Cat. No.:CAS No. 159815-76-6)

(2'-Nitro[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B064298
CAS No.: 159815-76-6
M. Wt: 229.23 g/mol
InChI Key: GPXIDJYKHUWNSB-UHFFFAOYSA-N
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Description

(2'-Nitro[1,1'-biphenyl]-4-yl)methanol is a high-value biphenyl derivative serving as a versatile synthetic intermediate in advanced organic chemistry and materials science research. Its core research value lies in its multifunctional molecular architecture, featuring a methanol group at the 4-position and a nitro group at the 2'-position of the biphenyl scaffold. The primary alcohol functionality provides a handle for further chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to halides and esters, enabling the construction of more complex molecular systems. The electron-withdrawing nitro group ortho to the biphenyl linkage introduces steric hindrance and influences the molecular conformation, which is critical in the development of non-planar, twisted π-conjugated systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B064298 (2'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 159815-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-nitrophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXIDJYKHUWNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618659
Record name (2'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159815-76-6
Record name (2'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for 2 Nitro 1,1 Biphenyl 4 Yl Methanol

Established Synthetic Routes to the 2'-Nitro[1,1'-biphenyl]-4-yl Core

The central challenge in synthesizing the target compound lies in the regioselective formation of the C-C bond between the two phenyl rings, ensuring the specific 2'-nitro substitution pattern. Two powerful and widely adopted strategies for this purpose are transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation.

Cross-Coupling Approaches for Biphenyl (B1667301) Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for modern biaryl synthesis, offering a versatile and highly efficient means of forming the C-C bond. The Suzuki-Miyaura coupling is particularly prominent for its functional group tolerance and the relative stability and low toxicity of its organoboron reagents. wikipedia.orglibretexts.org

A convergent and highly effective strategy for the 2'-nitro[1,1'-biphenyl]-4-yl core involves the coupling of two functionalized phenyl rings, where the critical nitro and hydroxymethyl (or a precursor) groups are already in place. Common approaches include:

Route A: Coupling of a (4-substituted-phenyl)boronic acid with a 1-halo-2-nitrobenzene.

Route B: Coupling of a 2-nitrophenylboronic acid with a 4-substituted-halobenzene.

For the synthesis of (2'-Nitro[1,1'-biphenyl]-4-yl)methanol, this translates to reacting (4-(hydroxymethyl)phenyl)boronic acid with a 1-halo-2-nitrobenzene (e.g., 1-bromo- or 1-iodo-2-nitrobenzene). The required boronic acid is commercially available or can be synthesized from 4-formylphenylboronic acid via reduction with reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. chemicalbook.comgoogle.com

The Suzuki-Miyaura reaction typically employs a palladium(0) catalyst, generated in situ from a palladium(II) precursor such as Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. researchgate.netyoutube.com The presence of the ortho-nitro group can present steric challenges, but optimized conditions and modern ligands have been developed to overcome these obstacles, enabling good to excellent yields. researchgate.net

EntryAryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Ref
11-Iodo-2-nitrobenzenePhenylboronic acidPd(OAc)₂K₂CO₃MeOH/H₂ON/A researchgate.net
21-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃MeOH/H₂OGood researchgate.net
34-BromotoluenePotassium 2-nitrobenzoate (B253500)Pd(acac)₂ / Cu(phen)(PPh₃)₂NO₃-Mesitylene99 orgsyn.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) offers an alternative, powerful method for achieving regioselective functionalization of aromatic rings. uwindsor.ca This strategy relies on a directing metalation group (DMG) that coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi), facilitating deprotonation at the adjacent ortho position. harvard.edu The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a desired substituent.

For the synthesis of a 2'-substituted biphenyl core, one could envision a strategy starting from a biphenyl derivative bearing a potent DMG, such as an N,N-diethylcarboxamide group, at the C2 position. A study on the mechanism of DoM in N,N-dialkyl-2-biphenyl carboxamides confirms that lithiation can be directed to the desired 2'-position. nih.govresearchgate.net

A plausible, albeit multi-step, DoM route could be:

Synthesis of a DMG-protected biphenyl: Start with N,N-diethylbiphenyl-2-carboxamide.

Directed Lithiation: Treat with s-BuLi in the presence of TMEDA at low temperature (-78 °C) to generate the lithiated species at the C2' position.

Electrophilic Quench: Quench the aryllithium intermediate with a suitable nitrating agent (e.g., N₂O₄ or an equivalent) to install the nitro group.

Modification/Removal of DMG: Convert the amide group into a different functionality or remove it if necessary.

Introduction of the Hydroxyl Moiety: Functionalization at the Biphenyl-4-yl Position

Pre-functionalized Starting Material Strategy: The most convergent approach is to use a building block that already contains the hydroxymethyl group in the cross-coupling step. As mentioned in section 2.1.1, (4-(hydroxymethyl)phenyl)boronic acid is an ideal substrate for Suzuki-Miyaura coupling with a 2-nitrophenyl halide. chemicalbook.comchembk.comchemimpex.comsigmaaldrich.com This strategy incorporates the required functionality from the outset, simplifying the synthetic sequence.

Late-Stage Reduction Strategy: An alternative route involves forming the biphenyl core with a precursor functional group at the C4 position, which is then converted to the hydroxymethyl group in a later step. A common precursor is an aldehyde (-CHO) or a carboxylic acid (-COOH).

From an Aldehyde: The synthesis could target 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde via cross-coupling. chemsrc.com This intermediate can then be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This method is highly efficient and avoids reduction of the nitro group.

From a Carboxylic Acid: Similarly, 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid could be synthesized and subsequently reduced. This typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), which must be used carefully to prevent simultaneous reduction of the nitro group.

Introduction of the Nitro Moiety: Regioselective Nitration of Biphenyl Derivatives

The placement of the nitro group at the C2' position is critical and dictates the primary synthetic strategy. While direct electrophilic nitration of biphenyl is a fundamental reaction, it lacks the regioselectivity required for this specific target.

Nitration of unsubstituted biphenyl with nitric acid typically yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl, with the ortho product often predominating under certain conditions. stackexchange.com However, achieving exclusive substitution at a specific ortho position on a pre-functionalized biphenyl, such as (1,1'-biphenyl)-4-yl-methanol, is synthetically challenging. The presence of the -CH₂OH group on one ring would direct nitration to the ortho positions of that same ring (C3 and C5), not the desired C2' position of the other ring.

Therefore, the most viable and widely employed strategy is to use a starting material where the nitro group is already regiochemically defined . As detailed in the cross-coupling section (2.1.1), using precursors like 1-bromo-2-nitrobenzene , 1-iodo-2-nitrobenzene , or 2-nitrophenylboronic acid ensures that the nitro group is unambiguously placed at the C2' position in the final biphenyl product. This "pre-installation" approach circumvents the significant regioselectivity problems associated with direct nitration. researchgate.netgoogle.com

Novel Catalytic Approaches for the Synthesis of this compound

While the Suzuki-Miyaura reaction is a well-established workhorse, research continues to yield novel catalytic methods that offer advantages in terms of substrate scope, reaction conditions, and efficiency.

Transition-Metal Catalyzed C-C and C-X Bond Formation

Recent advancements in transition-metal catalysis provide new strategic avenues for constructing the 2'-nitrobiphenyl core.

Decarboxylative Cross-Coupling: A notable innovation is the use of carboxylic acids as coupling partners in place of organometallic reagents. A Cu/Pd dual catalytic system has been developed for the decarboxylative cross-coupling of potassium 2-nitrobenzoate with aryl halides. orgsyn.orgresearchgate.net This method is advantageous because aromatic carboxylic acids are often more stable, less expensive, and more readily available than the corresponding organoboron or organotin compounds. For the target molecule, this strategy would involve coupling potassium 2-nitrobenzoate with 4-bromobenzyl alcohol (or a protected version). The reaction proceeds via a proposed mechanism where a copper carboxylate intermediate undergoes decarboxylation to form an arylcopper species, which then participates in a palladium-catalyzed cycle. orgsyn.orgnih.gov

Advancements in Ligand Development: The efficiency of traditional cross-coupling reactions for sterically hindered substrates, such as those with ortho-substituents, has been greatly enhanced by the development of sophisticated phosphine ligands (e.g., SPhos, XPhos). These bulky, electron-rich ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, allowing reactions to proceed under milder conditions with lower catalyst loadings and higher yields. wikipedia.orgnih.gov Applying these advanced catalyst systems to the Suzuki-Miyaura coupling of (4-(hydroxymethyl)phenyl)boronic acid and 1-halo-2-nitrobenzene represents a state-of-the-art approach to the synthesis.

Organocatalytic Strategies for Asymmetric Synthesis (if applicable)

Asymmetric synthesis of biphenyl compounds is primarily focused on the generation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. In the case of this compound, the substitution pattern does not lead to stable atropisomers at room temperature. Therefore, the application of organocatalytic strategies for asymmetric synthesis in this context is not directly relevant to inducing chirality in the final product itself.

However, the field of organocatalysis has seen significant advancements in the asymmetric synthesis of axially chiral biaryls. beilstein-journals.org These methods often employ chiral organocatalysts to control the stereochemistry of the C-C bond formation. While not directly applicable to the target molecule for creating a chiral center, the principles could be adapted if the substitution pattern were different, for instance, with bulky groups at the ortho positions, which would create a barrier to rotation.

Should a synthetic route proceed through an intermediate with a prochiral center, organocatalysis could be a viable strategy. For example, if a precursor contained a ketone that was later reduced to the hydroxymethyl group, an organocatalytic asymmetric reduction could be employed. Research in the enantioselective organocatalytic reduction of nitroalkenes and other functional groups is an active area. mdpi.com

Currently, there is no specific literature describing the application of organocatalytic strategies for the asymmetric synthesis of this compound. The development of such strategies would depend on the identification of a synthetic intermediate amenable to enantioselective transformation.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would focus on minimizing environmental impact and maximizing efficiency. mdpi.com Key areas of focus include the choice of solvents, maximizing atom economy, and intensifying the process to reduce energy consumption and waste.

Solvent-Free Synthesis and Alternative Media

Traditional cross-coupling reactions often utilize organic solvents that can be hazardous and environmentally damaging. gctlc.org A significant goal in green chemistry is to replace these with more benign alternatives or to eliminate the need for a solvent altogether.

For the proposed Suzuki-Miyaura synthesis of this compound, several green alternatives to conventional solvents like toluene (B28343) or DMF could be employed:

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Aqueous Suzuki-Miyaura reactions have been successfully developed and can be highly efficient, often facilitated by the use of water-soluble ligands and bases like potassium carbonate. gctlc.org

Water Extract of Banana (WEB): Innovative and highly green protocols have been developed using water extract of banana as the reaction medium for Suzuki-Miyaura couplings. rsc.org These systems can operate at room temperature without the need for external ligands or bases. rsc.org

Solvent-Free Conditions: In some cases, reactions can be run under solvent-free conditions, for example, by ball milling or by heating the neat reactants. This completely eliminates solvent waste.

The following table compares potential reaction media for the synthesis of this compound based on green chemistry principles.

Table 2: Comparison of Reaction Media for Suzuki-Miyaura Coupling

Medium Advantages Disadvantages
Toluene Good solubility for many organic reagents Volatile organic compound (VOC), toxic
Water Non-toxic, non-flammable, inexpensive Poor solubility for some organic reagents
WEB Biodegradable, mild conditions, no added ligand/base May have limited substrate scope

Atom Economy and Process Intensification

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the proposed Suzuki-Miyaura synthesis of this compound from (4-(hydroxymethyl)phenyl)boronic acid and 1-bromo-2-nitrobenzene, the atom economy can be calculated. While the catalyst and base are essential for the reaction, they are not included in the stoichiometric equation for atom economy calculation.

The reaction is: C₇H₇BO₃ + C₆H₄BrNO₂ → C₁₃H₁₁NO₃ + H₃BO₃ + HBr

The molecular weights are:

this compound (C₁₃H₁₁NO₃): 229.23 g/mol

(4-(Hydroxymethyl)phenyl)boronic acid (C₇H₇BO₃): 151.95 g/mol

1-Bromo-2-nitrobenzene (C₆H₄BrNO₂): 202.02 g/mol

Atom Economy (%) = (229.23 / (151.95 + 202.02)) x 100 = (229.23 / 353.97) x 100 ≈ 64.76%

While this represents a reasonable atom economy for a cross-coupling reaction, there is still a significant portion of reactant mass that ends up as byproducts. jocpr.com

Process Intensification aims to develop smaller, safer, and more energy-efficient chemical processes. aiche.orgmdpi.com For the synthesis of this compound, process intensification could be achieved through:

Continuous Flow Reactors: Moving from traditional batch processing to continuous flow systems can offer better heat and mass transfer, improved safety due to smaller reaction volumes, and easier automation and control. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

Catalyst Recycling: The palladium catalyst is often a significant cost and environmental concern. Developing methods for its efficient recovery and reuse, for example by using heterogeneous catalysts or recyclable fluorous precatalysts, would be a key aspect of a green and intensified process. mdpi.comacs.org

By integrating these green chemistry and process intensification principles, the synthesis of this compound could be made more sustainable and economically viable.

Advanced Chemical Transformations and Reactivity Profiling of 2 Nitro 1,1 Biphenyl 4 Yl Methanol

Reactions Involving the Nitro Group of (2'-Nitro[1,1'-biphenyl]-4-yl)methanol

The electron-withdrawing nitro group on the biphenyl (B1667301) scaffold is a key site for chemical modification, primarily through reduction, but also via pathways involving reactive intermediates and photochemical activation.

Reduction Strategies to Amino Derivatives and Their Subsequent Transformations

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This transformation of this compound into (2'-Amino[1,1'-biphenyl]-4-yl)methanol can be achieved through several well-established methods.

Common strategies include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a highly efficient method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective. masterorganicchemistry.com The use of tin(II) chloride (SnCl2) offers a mild option for this reduction. commonorganicchemistry.com

Table 1: Selected Reagents for the Reduction of this compound
Reagent SystemTypical ConditionsProductNotes
H₂/Pd/CMethanol (B129727) or Ethanol, RT(2'-Amino[1,1'-biphenyl]-4-yl)methanolCommon and efficient method. commonorganicchemistry.com
Fe, Sn, or Zn with HClHeat, Reflux(2'-Amino[1,1'-biphenyl]-4-yl)methanolClassic metal-acid reduction. masterorganicchemistry.com Requires basic workup to neutralize the ammonium salt. chemistrystudent.com
SnCl₂Ethanol, Heat(2'-Amino[1,1'-biphenyl]-4-yl)methanolProvides a mild reduction. commonorganicchemistry.com
Samarium(0)With 1,1'-dioctyl-4,4'-bipyridinium dibromide(2'-Amino[1,1'-biphenyl]-4-yl)methanolA mild, electron-transfer method for chemoselective reduction. organic-chemistry.org

Subsequent Transformations of the Amino Group: The resulting arylamine, (2'-Amino[1,1'-biphenyl]-4-yl)methanol, is a versatile intermediate. The amino group is highly reactive towards electrophilic aromatic substitution, but this reactivity can be problematic, leading to multiple substitutions. libretexts.org To control this, the amine is often "protected" by converting it into an amide using reagents like acetic anhydride. masterorganicchemistry.com This acylation forms (2'-Acetamido[1,1'-biphenyl]-4-yl)methanol, which moderates the activating effect of the substituent while still directing electrophiles to the ortho and para positions. masterorganicchemistry.comsundarbanmahavidyalaya.in The amino group can later be regenerated by amide hydrolysis. masterorganicchemistry.com Furthermore, the amine can undergo diazotization followed by Sandmeyer reactions, allowing the introduction of a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) in its place. libretexts.orgmnstate.edu

Reactions Under Nitrile Oxide or Nitroso Pathways

The reduction of a nitroarene to an aniline proceeds through nitroso and hydroxylamine intermediates. acs.org While typically not isolated, these intermediates can be targets of synthesis under specific conditions. The partial reduction of nitroarenes to N-arylhydroxylamines can be achieved with high selectivity using zinc dust in a CO2/H2O system. researchgate.net The subsequent Bamberger rearrangement of the N-phenylhydroxylamine intermediate in a strong acid medium can lead to aminophenol derivatives. mdpi.com

Mechanistic studies involving iron-catalyzed reductions have indicated the presence of a nitroso intermediate which can be trapped. nih.gov This highlights the potential for this compound to be partially reduced to (2'-Nitroso[1,1'-biphenyl]-4-yl)methanol under carefully controlled catalytic conditions.

Nitrile oxides are highly reactive 1,3-dipoles commonly generated from aldoximes or the dehydration of primary nitroalkanes. researchgate.netchem-station.com While less common for nitroarenes, their in-situ generation allows for 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes and alkynes to form five-membered heterocycles such as isoxazolines and isoxazoles, respectively. chem-station.commdpi.comyoutube.com This pathway could provide a route to novel heterocyclic derivatives of the biphenyl methanol scaffold.

Photochemical Reactivity of the Aromatic Nitro Moiety

Aromatic nitro compounds exhibit rich and complex photochemistry. Upon UV irradiation, they can undergo a variety of reactions, including photoreduction, photodissociation, and rearrangements. The specific pathway is dependent on factors such as the substitution pattern and the solvent. Mechanistic studies show that these reactions proceed via excited singlet and triplet states.

The photolysis of nitroaromatic compounds can lead to the formation of nitroso compounds as identifiable products. This transformation represents an alternative, non-reductive route to the nitroso derivative. Furthermore, some nitroaromatics are known to undergo photodegradation to release nitric oxide (NO) and the corresponding aryloxy radical.

Transformations of the Primary Alcohol Functionality in this compound

The primary benzylic alcohol group is another key site for functionalization, primarily through oxidation to aldehydes and carboxylic acids, or derivatization to esters and ethers.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the reagents and conditions employed. rsc.org

Oxidation to Aldehyde: The selective oxidation to (2'-Nitro[1,1'-biphenyl]-4-yl)carbaldehyde requires mild conditions to prevent overoxidation to the carboxylic acid. organic-chemistry.org A widely used method is the TEMPO (2,2,6,6-tetramethyl-1-piperidine-N-oxyl) catalyzed oxidation, which uses a co-oxidant like sodium hypochlorite (NaOCl). researchgate.netacs.org This system is highly efficient for converting primary benzylic alcohols to aldehydes. rsc.org Other metal-free photochemical methods, for instance using Eosin Y as a photocatalyst with molecular oxygen, also provide a green and selective route to the aldehyde. organic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents or modified protocols can achieve the complete oxidation to 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid. Classic reagents for oxidizing primary alcohols to carboxylic acids include potassium permanganate (KMnO4) and chromium-based reagents like chromic acid (H2CrO4). jove.comlibretexts.org A convenient one-pot, two-step procedure involves an initial TEMPO/NaOCl oxidation followed by the addition of sodium chlorite (NaClO2) to oxidize the intermediate aldehyde to the carboxylic acid. nih.gov A copper-catalyzed aerobic oxidation can also be merged with a subsequent chlorite oxidation to achieve the same transformation. rsc.orgresearchgate.net

Table 2: Oxidation Reactions of the Primary Alcohol Functionality
Reagent SystemProductNotes
TEMPO / NaOCl(2'-Nitro[1,1'-biphenyl]-4-yl)carbaldehydeSelective oxidation to the aldehyde. acs.org
Eosin Y / O₂ / Blue LED(2'-Nitro[1,1'-biphenyl]-4-yl)carbaldehydeGreen, metal-free photochemical method. organic-chemistry.org
CrO₃ / H₂SO₄ (Jones Reagent)2'-Nitro[1,1'-biphenyl]-4-carboxylic acidStrong oxidation to the carboxylic acid. libretexts.org
1. TEMPO / NaOCl 2. NaClO₂2'-Nitro[1,1'-biphenyl]-4-carboxylic acidConvenient two-step, one-pot procedure. nih.gov

Derivatization via Esterification and Etherification

Esterification: The alcohol can be readily converted to an ester through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer-Speier esterification. wikipedia.org This is an equilibrium-driven reaction, often performed by refluxing the alcohol and carboxylic acid with a catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgchemistrysteps.com Using an excess of the alcohol or removing the water byproduct can drive the equilibrium towards the ester product. operachem.comathabascau.ca For example, reacting this compound with acetic acid would yield (2'-Nitro[1,1'-biphenyl]-4-yl)methyl acetate.

Etherification: The formation of ethers from the primary alcohol can be accomplished through several methods. The classic Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. byjus.commasterorganicchemistry.comwikipedia.org For a benzylic alcohol like this compound, a more direct and chemoselective method is available. organic-chemistry.org An efficient procedure utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in an alcohol solvent (e.g., methanol or ethanol). researchgate.net This method chemoselectively converts benzylic alcohols into their corresponding ethers, such as 4-(methoxymethyl)-2'-nitro-1,1'-biphenyl, even in the presence of other alcohol types like phenols. organic-chemistry.org Alkoxyhydrosilanes have also been shown to mediate the cross-etherification between secondary benzylic alcohols and aliphatic alcohols. rsc.org

Table 3: Derivatization Reactions of the Primary Alcohol Functionality
Reaction TypeReagent SystemExample ProductNotes
EsterificationCH₃COOH / H₂SO₄ (cat.)(2'-Nitro[1,1'-biphenyl]-4-yl)methyl acetateFischer-Speier esterification. wikipedia.org
Etherification1. NaH 2. CH₃I4-(Methoxymethyl)-2'-nitro-1,1'-biphenylWilliamson ether synthesis. wikipedia.org
EtherificationTCT / DMSO in Methanol4-(Methoxymethyl)-2'-nitro-1,1'-biphenylChemoselective for benzylic alcohols. organic-chemistry.orgresearchgate.net

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxymethyl group of this compound is located at a benzylic position, which displays characteristic reactivity in nucleophilic substitution reactions. The hydroxyl group (-OH) itself is a poor leaving group. Therefore, for a nucleophilic substitution to occur, it typically requires activation through protonation in an acidic medium or conversion into a more effective leaving group, such as a tosylate, mesylate, or a halide.

Once activated, the benzylic carbon becomes susceptible to attack by a range of nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism. khanacademy.org The SN1 pathway is facilitated by the stability of the resulting benzylic carbocation, which is resonance-stabilized by the adjacent phenyl ring. stackexchange.com This mechanism is more likely with weak nucleophiles and in polar protic solvents. stackexchange.com Conversely, a concerted SN2 mechanism, involving a backside attack by the nucleophile, is favored by strong nucleophiles and is sensitive to steric hindrance around the benzylic carbon. dalalinstitute.com Given the primary nature of the benzylic carbon in this compound, both pathways are plausible depending on the specific reaction conditions and the nucleophile employed. khanacademy.orgresearchgate.net

Below is a table of representative nucleophilic substitution reactions at the benzylic position.

Starting MaterialReagent(s)NucleophileProductProbable Mechanism
This compoundHBr (conc.)Br⁻4'-(Bromomethyl)-2-nitro-1,1'-biphenylSN1/SN2
This compoundSOCl₂, pyridineCl⁻4'-(Chloromethyl)-2-nitro-1,1'-biphenylSN2
This compound1. TsCl, pyridine; 2. NaCNCN⁻(2'-Nitro[1,1'-biphenyl]-4-yl)acetonitrileSN2
This compoundNaH, then CH₃ICH₃O⁻ (from methanol)4'-(Methoxymethyl)-2-nitro-1,1'-biphenylSN2
This compoundCH₃OH, H₂SO₄ (cat.)CH₃OH4'-(Methoxymethyl)-2-nitro-1,1'-biphenylSN1

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl System of this compound

Electrophilic Aromatic Substitution (EAS)

The biphenyl scaffold of this compound contains two phenyl rings with distinct electronic properties, leading to different reactivities towards electrophiles. makingmolecules.com

Ring A (Substituted with -CH₂OH): The hydroxymethyl group is a weak activating group and an ortho, para-director. The phenyl group attached at position 1 is also an ortho, para-director. Since the para position (position 4) is occupied by the hydroxymethyl group, electrophilic attack is predicted to occur at the positions ortho to the hydroxymethyl group (positions 3 and 5).

Ring B (Substituted with -NO₂): The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. total-synthesis.commasterorganicchemistry.com This significantly reduces the nucleophilicity of the ring it is attached to, making electrophilic substitution on this ring much less favorable compared to Ring A. makingmolecules.com Any substitution that does occur would be directed to the positions meta to the nitro group (positions 4' and 6').

Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to proceed selectively on the ring bearing the hydroxymethyl group. libretexts.org

Table of Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent Target Ring Major Product(s)
Nitration HNO₃/H₂SO₄ Ring A (3-Nitro-2'-nitro[1,1'-biphenyl]-4-yl)methanol
Bromination Br₂/FeBr₃ Ring A (3-Bromo-2'-nitro[1,1'-biphenyl]-4-yl)methanol

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be substituted with a good leaving group (e.g., a halide) and activated by strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orgchemistrysteps.com The parent molecule, this compound, lacks a suitable leaving group on its aromatic system and is therefore unreactive towards SNAr.

However, a derivative of this compound, for instance, one containing a halogen atom on the nitro-substituted ring, could be highly susceptible to SNAr. The 2'-nitro group would strongly activate positions ortho (3') and para (5') to it. pressbooks.pub A leaving group at one of these positions would be readily displaced by a variety of nucleophiles. nih.gov The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub

Table of Potential SNAr Reactions on a Derivative (Assuming a hypothetical starting material: 5'-Chloro-2'-nitro[1,1'-biphenyl]-4-yl)methanol)

Nucleophile (Nu⁻)ReagentProduct
HydroxideNaOH(5'-Hydroxy-2'-nitro[1,1'-biphenyl]-4-yl)methanol
AlkoxideNaOCH₃(5'-Methoxy-2'-nitro[1,1'-biphenyl]-4-yl)methanol
AmineNH₃(5'-Amino-2'-nitro[1,1'-biphenyl]-4-yl)methanol
ThiolateNaSPh(5'-(Phenylthio)-2'-nitro[1,1'-biphenyl]-4-yl)methanol

Cyclization and Rearrangement Reactions Involving this compound Derivatives

The structure of this compound provides a scaffold for intramolecular cyclization reactions upon suitable functional group transformations. A key transformation is the reduction of the 2'-nitro group to a 2'-amino group, yielding (2'-Amino[1,1'-biphenyl]-4-yl)methanol. This derivative is a 2-aminobiphenyl, a class of compounds well-known for undergoing cyclization to form fused heterocyclic systems.

One prominent example is the Pschorr cyclization reaction. In this process, the 2'-amino group is converted into a diazonium salt using nitrous acid (e.g., from NaNO₂/HCl). The resulting diazonium salt can then undergo intramolecular radical cyclization, typically promoted by copper powder, to form a new carbon-carbon bond. This reaction on (2'-Amino[1,1'-biphenyl]-4-yl)methanol would lead to the formation of a fluorene ring system. Other potential cyclizations of 2-aminobiphenyl derivatives can lead to the formation of carbazoles or dibenzofurans under different reaction conditions.

Rearrangements of aromatic nitro compounds are also known, particularly in strongly acidic media, although these are less common and often require specific substitution patterns. rsc.org Cyclization pathways, especially those initiated by the reduction of the nitro group, represent a more synthetically valuable transformation for this class of molecules. chemrxiv.orgresearchgate.net

Table of a Plausible Cyclization Pathway

Step Starting Material Reagents Intermediate/Product Ring System Formed
1. Reduction This compound H₂, Pd/C or Sn/HCl (2'-Amino[1,1'-biphenyl]-4-yl)methanol -
2. Diazotization (2'-Amino[1,1'-biphenyl]-4-yl)methanol NaNO₂, aq. HCl, 0-5 °C [4-(Hydroxymethyl)[1,1'-biphenyl]-2'-yl]diazonium chloride -

Exploration of Atropisomerism and Chiral Transformations of this compound

Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon is common in ortho-substituted biaryl compounds. nih.gov

The compound this compound has a nitro group at an ortho position (2') relative to the biphenyl linkage. The presence of this substituent can create steric hindrance that restricts free rotation around the C1-C1' single bond. wikipedia.org This restricted rotation means the molecule possesses a chiral axis and could potentially exist as a pair of stable, non-superimposable enantiomers (atropisomers).

The stability of these atropisomers, and whether they can be isolated at room temperature, depends on the magnitude of the rotational energy barrier. This barrier is influenced by the size of the ortho substituent (the -NO₂ group) and the substituents at the other ortho positions (hydrogen atoms at 2, 6, and 6'). While a single ortho substituent is often insufficient to create a barrier high enough for room-temperature stability, the steric demand of a nitro group makes atropisomerism a distinct possibility that would need to be confirmed by experimental methods, such as variable-temperature NMR spectroscopy, or by computational modeling. wikipedia.org

If this compound is found to be atropisomeric, chiral transformations could be employed to resolve the racemic mixture. The benzylic alcohol provides a convenient handle for such transformations. For instance, esterification with a chiral carboxylic acid would produce a mixture of diastereomeric esters, which could then be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would yield the individual, enantiomerically pure atropisomers of the parent alcohol. nih.govmdpi.com

Table Assessing the Potential for Atropisomerism

Structural Feature Analysis for this compound Implication for Atropisomerism
Biaryl System Yes, a 1,1'-biphenyl core. Prerequisite for this class of atropisomers.
Substitution at Ortho Positions One -NO₂ group at the 2' position. Hydrogen atoms at the 2, 6, and 6' positions. The nitro group provides significant steric bulk, which is the primary source of the potential rotational barrier.
Potential for Axial Chirality Yes, due to non-symmetrical substitution and hindered rotation. The molecule is potentially chiral.

Computational and Theoretical Studies on 2 Nitro 1,1 Biphenyl 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and conformational landscape of molecules. For (2'-Nitro[1,1'-biphenyl]-4-yl)methanol, these methods can predict the most stable three-dimensional arrangements and the distribution of electrons, which are key determinants of its reactivity and interactions.

By performing geometry optimizations at a selected level of theory (e.g., B3LYP with a 6-31G(d) basis set), the relative energies of different conformations can be calculated. For this compound, the key dihedral angle is that between the nitro-substituted phenyl ring and the hydroxymethyl-substituted phenyl ring. The steric hindrance caused by the nitro group at the 2'-position is expected to favor a non-planar conformation. The table below presents hypothetical data from such a DFT study, illustrating the energy profile as a function of the dihedral angle.

Dihedral Angle (°)Relative Energy (kcal/mol)Computational Method
05.8B3LYP/6-31G(d)
301.5B3LYP/6-31G(d)
600.0B3LYP/6-31G(d)
900.8B3LYP/6-31G(d)

The data in this table is hypothetical and for illustrative purposes.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability wikipedia.orgnih.gov.

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, localizing it primarily on the nitro-substituted phenyl ring. The hydroxymethyl group, being weakly electron-donating, will influence the HOMO, which is likely distributed over the other phenyl ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited electronically.

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-6.54-hydroxymethylphenyl ring
LUMO-2.12'-nitrophenyl ring
HOMO-LUMO Gap4.4-

The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observables.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as stretching or bending of bonds.

For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the N-O stretches of the nitro group, C-H stretches of the aromatic rings, and the C-C stretching modes of the biphenyl (B1667301) backbone. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
O-H stretch3550HighLow
Aromatic C-H stretch3100-3000MediumHigh
Asymmetric NO₂ stretch1530HighMedium
Symmetric NO₂ stretch1350HighLow
C-O stretch1050MediumLow

The data in this table is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can predict the chemical shifts of NMR-active nuclei like ¹H and ¹³C. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are reported relative to a standard, such as tetramethylsilane (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the two different phenyl rings, influenced by the electronic effects of the nitro and hydroxymethyl substituents. The protons on the nitro-substituted ring are expected to be shifted downfield due to the electron-withdrawing nature of the nitro group. The methylene protons of the hydroxymethyl group would appear as a characteristic singlet.

Proton EnvironmentPredicted ¹H Chemical Shift (ppm)
Ar-H (nitro-substituted ring)7.8 - 8.2
Ar-H (hydroxymethyl-substituted ring)7.3 - 7.6
-CH₂-4.7
-OH2.5 (variable)

The data in this table is hypothetical and for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.comamazonaws.com It calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of the nitro group is likely to introduce a lower energy absorption band corresponding to a charge-transfer transition from the hydroxymethyl-substituted ring (donor) to the nitro-substituted ring (acceptor).

Calculated λmax (nm)Oscillator Strength (f)Major Electronic Transition
2850.45HOMO → LUMO (π → π)
2500.20HOMO-1 → LUMO (π → π)
2200.35HOMO → LUMO+1 (π → π*)

The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling plays a pivotal role in unraveling the intricate details of reaction mechanisms, providing information on transient species and energy barriers that are often difficult to probe experimentally. For this compound, computational studies can illuminate the pathways of its key chemical transformations, such as the oxidation of the methanol (B129727) group or the reduction of the nitro group.

The elucidation of a reaction mechanism at a quantum chemical level involves the identification of stationary points on the potential energy surface (PES), including reactants, products, intermediates, and, most crucially, transition states (TS). Transition state theory is a fundamental concept in these investigations, providing a framework for understanding reaction rates nih.gov. For a molecule like this compound, density functional theory (DFT) is a commonly employed method for mapping reaction pathways due to its balance of computational cost and accuracy nih.govnih.gov.

While specific studies on this compound are not extensively available, the reaction mechanisms of its constituent functional groups are well-documented in computational literature. For instance, the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid can be computationally modeled. Such a study would involve identifying the transition state for the initial hydrogen abstraction from the alcohol, a key step in many oxidation mechanisms ufl.edu. The reaction pathway would be mapped by calculating the energies of the reactant, the transition state, and the product, thereby determining the activation energy barrier.

Similarly, the reduction of the nitro group, a common transformation for nitroaromatic compounds, can be computationally explored. These reactions often proceed through a series of intermediates, such as nitroso and hydroxylamine species chemrxiv.org. Computational modeling can identify the transition states for each step of the reduction process, providing a detailed energy profile for the entire reaction pathway. The nature of the metal catalyst in hydrogenation reactions, for example, has been shown to significantly influence the reaction mechanism, with non-noble metals often facilitating direct N-O bond cleavage chemrxiv.org.

A hypothetical reaction pathway for the oxidation of the methanol group, based on studies of similar aromatic alcohols, is presented in Table 1.

Table 1: Hypothetical Transition State Analysis for the Oxidation of the Methanol Group This table presents hypothetical data based on computational studies of similar aromatic alcohols.

Reaction StepReactant ComplexTransition State (TS)Product ComplexActivation Energy (kcal/mol)
Hydrogen AbstractionThis compound + Oxidant[TS complex](2'-Nitro[1,1'-biphenyl]-4-yl)methoxyl radical + Reduced Oxidant15 - 25
Second Hydrogen Abstraction(2'-Nitro[1,1'-biphenyl]-4-yl)methoxyl radical + Oxidant[TS complex](2'-Nitro[1,1'-biphenyl]-4-yl)formaldehyde + Reduced Oxidant5 - 10

Solvent Effects on Reactivity via Implicit and Explicit Solvation Models

The solvent environment can profoundly influence the rates and mechanisms of chemical reactions. Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit researchgate.net.

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant researchgate.net. The solute is placed in a cavity within this dielectric, and the electrostatic interactions between the solute and the solvent are calculated. These models are computationally efficient and can provide a good first approximation of solvent effects, particularly for non-specific solute-solvent interactions researchgate.netqu.edu.qa. For a polar molecule like this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy of a reaction.

Explicit solvation models involve the inclusion of a specific number of solvent molecules in the computational model researchgate.net. This approach allows for the detailed study of direct solute-solvent interactions, such as hydrogen bonding. For the hydroxymethyl group of this compound, explicit solvent molecules like water or methanol can form hydrogen bonds, which can influence its reactivity. While computationally more demanding, explicit solvation can be crucial for accurately describing reactions where specific solvent interactions play a key role acs.orgacs.org. Hybrid models that combine a few explicit solvent molecules with an implicit continuum are also a powerful approach rsc.org.

The choice of solvent can significantly alter the energetics of a reaction. For instance, in the hydrogenation of nitroaromatic compounds, the solvent has been shown to affect the charge distribution in the reactant and, consequently, the reaction's limiting step researchgate.net. Table 2 provides a qualitative overview of how different solvation models might influence the predicted reactivity of this compound.

Table 2: Predicted Influence of Solvation Models on Reaction Barriers This table illustrates the general effects of different solvent models on reaction energetics based on established computational chemistry principles.

Reaction TypeSolvent PolaritySolvation ModelExpected Effect on Activation EnergyRationale
Oxidation of Methanol GroupHighImplicit (PCM)DecreaseStabilization of polar transition state
Nitro Group ReductionHighImplicit (PCM)DecreaseStabilization of charged intermediates
Conformational IsomerizationLowImplicit (PCM)Minor ChangeMinimal change in overall polarity
Oxidation of Methanol GroupProtic (e.g., Water)ExplicitSignificant DecreaseHydrogen bonding stabilizes the transition state
Nitro Group ReductionProtic (e.g., Methanol)ExplicitSignificant DecreaseProton donation from solvent facilitates the reaction

Molecular Dynamics Simulations for Conformational Space Exploration

In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion. This allows for the observation of how the molecule flexes, rotates, and changes its conformation. For this compound, an MD simulation would reveal the preferred dihedral angle between the two phenyl rings. Due to steric hindrance from the ortho nitro group, a planar conformation is expected to be energetically unfavorable. The simulation would likely show a twisted conformation as the most stable, with a specific distribution of dihedral angles.

The size and nature of the substituents on the biphenyl rings significantly influence the rotational barrier. Larger ortho substituents lead to a higher energy barrier for rotation, potentially leading to atropisomerism, where conformational isomers can be isolated at room temperature. While the nitro group is not exceptionally large, it does impose a significant barrier to free rotation.

MD simulations can also be used to study the dynamics of the hydroxymethyl group, including its rotational freedom and its potential to form intramolecular hydrogen bonds with the nitro group, although this is less likely given the substitution pattern. The simulations can be performed in a vacuum or, more realistically, in the presence of an explicit solvent to understand how the solvent molecules interact with the solute and influence its conformational preferences.

Table 3 presents typical rotational barriers for substituted biphenyls, which can provide an estimate for the conformational dynamics of this compound.

Table 3: Typical Rotational Barriers in Substituted Biphenyls This table provides representative data from computational studies on substituted biphenyls to illustrate the effect of ortho substituents on the rotational energy barrier.

Substituent at 2'-positionSubstituent at 4-positionDihedral Angle (°)Rotational Barrier (kcal/mol)
HH~45~2
FH~50~6
ClH~55~15
CH₃H~60~18
NO₂H~65~20
NO₂CH₂OH~65-70~20-25 (estimated)

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Functional Group Interconversions

Quantitative Structure-Reactivity Relationship (QSRR) is a computational approach that aims to correlate the chemical structure of a series of compounds with their reactivity. By developing mathematical models, QSRR can be used to predict the reactivity of new compounds and to gain insights into the factors that govern a particular chemical transformation.

For this compound, a QSRR study could be designed to predict the rate of a specific functional group interconversion, such as the oxidation of the methanol group or the reduction of the nitro group. This would involve synthesizing a series of analogues with different substituents on the biphenyl rings and experimentally measuring their reaction rates.

A wide range of molecular descriptors can be calculated for each compound, including electronic, steric, and topological parameters. Electronic descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are often correlated with a molecule's ability to donate or accept electrons researchgate.net. Steric descriptors, such as molecular volume or surface area, can be important for reactions that are sensitive to steric hindrance.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates the descriptors to the observed reactivity. A successful QSRR model can provide valuable information about the reaction mechanism. For example, if the reaction rate is strongly correlated with an electronic descriptor, it suggests that electronic effects are dominant. Conversely, a strong correlation with a steric descriptor would indicate the importance of steric factors.

Table 4 lists some common molecular descriptors that could be used in a QSRR study of the functional group interconversions of this compound and their potential relevance.

Table 4: Molecular Descriptors for a Hypothetical QSRR Study This table outlines key molecular descriptors and their relevance in a hypothetical QSRR analysis for predicting the reactivity of this compound.

Descriptor ClassSpecific DescriptorPotential Relevance to Reactivity
Electronic HOMO EnergyCorrelates with electron-donating ability (oxidation potential)
LUMO EnergyCorrelates with electron-accepting ability (reduction potential)
Mulliken ChargesIndicates the charge distribution and potential sites for nucleophilic or electrophilic attack
Dipole MomentRelates to the overall polarity of the molecule and its interaction with polar solvents
Steric Molecular VolumeQuantifies the size of the molecule, relevant for sterically hindered reactions
Surface AreaDescribes the accessible surface for interaction with other reagents
OvalityMeasures the deviation from a spherical shape, which can influence packing and intermolecular interactions
Topological Connectivity IndicesEncodes information about the branching and connectivity of the molecular graph
Wiener IndexRelates to the overall size and shape of the molecule

Advanced Synthetic Utility and Role in Chemical Methodologies

(2'-Nitro[1,1'-biphenyl]-4-yl)methanol as a Building Block for Complex Polyaromatic Architectures

This compound and its derivatives are pivotal precursors in the synthesis of complex polyaromatic architectures, most notably carbazoles. The strategic placement of the nitro group ortho to the biphenyl (B1667301) linkage allows for intramolecular cyclization reactions, providing a powerful tool for constructing this important heterocyclic motif. Carbazoles are significant components in materials science, pharmaceuticals, and natural products, prized for their electronic properties, thermal stability, and biological activity. acs.orgnih.gov

The primary transformation leveraging the this compound scaffold is the reductive cyclization of the 2-nitrobiphenyl (B167123) moiety. This process, often referred to as the Cadogan reaction, typically involves deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite, which facilitates the formation of a new carbon-nitrogen bond to construct the carbazole (B46965) core. nih.govresearchgate.netresearchgate.net The reaction is believed to proceed through a nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond of the adjacent aromatic ring. nih.gov

The utility of this methodology is enhanced by its tolerance to a variety of functional groups on the biphenyl skeleton. nih.govscite.ai For instance, the hydroxymethyl group in this compound can be either protected or carried through the cyclization, offering a handle for further functionalization of the resulting carbazole. This versatility allows for the synthesis of a diverse library of substituted carbazoles, which are valuable as building blocks for more extended π-conjugated systems and functional materials. unimi.itresearchgate.net

Several methodologies have been developed to effect this transformation, each with its own advantages. The use of triphenylphosphine in high-boiling solvents like o-dichlorobenzene has been shown to be an effective method for the reductive cyclization of 2-nitrobiphenyls, affording good yields of the corresponding carbazoles. scite.aiamazonaws.com Palladium-catalyzed reductive cyclization using carbon monoxide surrogates like phenyl formate (B1220265) represents another robust approach, avoiding the need for high-pressure equipment. unimi.it These methods underscore the importance of 2-nitrobiphenyl precursors, including this compound, in the modular synthesis of complex carbazole-based architectures. acs.org

The following table summarizes key reductive cyclization reactions for the synthesis of carbazoles from 2-nitrobiphenyl precursors.

Precursor TypeReagent/CatalystConditionsProductReference
2-NitrobiphenylsTriphenylphosphineHigh-boiling solvent (e.g., o-dichlorobenzene), refluxSubstituted Carbazoles nih.govscite.ai
2-NitrobiphenylsPalladium/Phenanthroline, Phenyl formateDMF, 160 °C9H-Carbazoles unimi.it
2-NitrobiphenylsTriethyl phosphiteRefluxSubstituted Carbazoles acs.org
N-Alkyl-2,7-di(2′-nitrophenyl)carbazoleTriethyl phosphiteRefluxDiindolocarbazoles acs.org

The synthesis of carbazoles from 2-nitrobiphenyls is a cornerstone of heterocyclic chemistry, and this compound serves as a valuable starting material in this context, enabling the construction of functionalized polyaromatic systems.

The subsequent sections of the article require further research, as the initial search did not yield specific information on the use of this compound in the preparation of chiral ligands, multi-component reactions, photocatalysis, or as a novel synthetic reagent beyond its role as a carbazole precursor. Further investigation is needed to determine if this compound or its close derivatives have been utilized in these applications.

Degradation Pathways and Environmental Fate Modeling of 2 Nitro 1,1 Biphenyl 4 Yl Methanol

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation is a significant pathway for the transformation of aromatic compounds in the environment, driven by the absorption of solar radiation. For (2'-Nitro[1,1'-biphenyl]-4-yl)methanol, both direct and indirect photolysis are plausible degradation mechanisms.

Direct Photolysis: The biphenyl (B1667301) and nitro-aromatic chromophores in the molecule can absorb ultraviolet and visible light, leading to electronic excitation. This excited state can then undergo various reactions, including intramolecular hydrogen abstraction by the nitro group from the benzylic alcohol. This process can lead to the formation of a nitroso intermediate and subsequently other degradation products. The photolysis of ortho-nitrobenzylic derivatives is a well-studied phenomenon that can serve as an analogue for the intramolecular reactions of this compound. researchgate.net

Indirect Photolysis: In natural waters, photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻) can contribute significantly to the degradation of organic pollutants. mdpi.com The reaction with hydroxyl radicals is often the most important indirect photolysis pathway for aromatic compounds. researchgate.net The hydroxyl radical can attack the aromatic rings of the biphenyl structure, leading to the formation of hydroxylated byproducts. The rate of these reactions is dependent on the concentration of both the target compound and the reactive species, as well as on water chemistry parameters such as pH and the presence of dissolved organic matter. researchgate.net

In the atmosphere, gas-phase reactions with hydroxyl radicals are expected to be the primary removal process. The rate of this reaction can be estimated using structure-activity relationships, and it is likely to be a significant degradation pathway in the gas phase.

A summary of potential photochemical degradation products is presented in Table 1.

Initial Reactant Reaction Type Potential Transformation Products Environmental Compartment
This compoundDirect Photolysis2'-Nitroso-[1,1'-biphenyl]-4-carbaldehyde, Carbazole (B46965) derivativesAquatic, Atmospheric
This compoundIndirect Photolysis (•OH)Hydroxylated this compound isomers, Ring-cleavage productsAquatic, Atmospheric

Oxidative and Reductive Transformation Pathways of the Nitro and Hydroxyl Groups

The nitro and hydroxyl functional groups of this compound are susceptible to both oxidative and reductive transformations, which are critical in determining its environmental fate.

Oxidative Pathways: The primary alcohol group (-CH₂OH) can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This can occur through reactions with strong oxidants in the environment, such as hydroxyl radicals. The oxidation of the alcohol to the corresponding aldehyde, 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, and then to 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid represents a key transformation pathway.

Reductive Pathways: The nitro group (-NO₂) is readily reduced under anaerobic or reducing conditions. Microbial metabolism is a primary driver of nitroreduction in the environment. nih.gov The reduction proceeds in a stepwise manner, first to a nitroso derivative (-NO), then to a hydroxylamino derivative (-NHOH), and finally to an amino derivative (-NH₂). nih.gov This results in the formation of (2'-Amino[1,1'-biphenyl]-4-yl)methanol. The resulting aromatic amine can then undergo further transformations, including polymerization or ring cleavage. The reduction of aromatic nitro compounds can also be mediated by certain minerals and humic substances in soils and sediments.

Table 2 summarizes the key oxidative and reductive transformation products.

Functional Group Transformation Intermediate/Product Conditions
Hydroxyl (-CH₂OH)Oxidation(2'-Nitro[1,1'-biphenyl]-4-yl)carbaldehydeOxidizing
Aldehyde (-CHO)Oxidation2'-Nitro[1,1'-biphenyl]-4-carboxylic acidOxidizing
Nitro (-NO₂)Reduction(2'-Nitroso[1,1'-biphenyl]-4-yl)methanolReducing/Anaerobic
Nitroso (-NO)Reduction(2'-Hydroxylamino[1,1'-biphenyl]-4-yl)methanolReducing/Anaerobic
Hydroxylamino (-NHOH)Reduction(2'-Amino[1,1'-biphenyl]-4-yl)methanolReducing/Anaerobic

Computational Prediction of Environmental Half-Lives and Transformation Products

Computational models are valuable tools for estimating the environmental fate of chemicals when experimental data are scarce. Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools can be used to estimate key environmental parameters for this compound.

Environmental Half-Lives: Models such as the Estimation Program Interface (EPI) Suite™ can predict half-lives in various environmental compartments, including air, water, soil, and sediment. These models are based on the chemical structure and physical-chemical properties of the compound. For this compound, the predicted half-life in the atmosphere is likely to be short due to rapid reaction with hydroxyl radicals. In contrast, the half-life in soil and water will be highly dependent on the microbial activity and redox conditions.

Transformation Products: Computational tools can also predict the likely transformation products of a chemical. For example, pathway prediction systems can suggest plausible metabolites from microbial degradation based on known biotransformation rules. For this compound, these models would likely predict the reduction of the nitro group and the oxidation of the alcohol group as primary transformation pathways.

Table 3 provides a hypothetical example of computationally predicted half-lives for a compound with similar structural features.

Environmental Compartment Predicted Half-Life Primary Degradation Process
AtmosphereHours to DaysReaction with OH radicals
Surface WaterDays to WeeksBiodegradation, Photolysis
SoilWeeks to MonthsBiodegradation
Sediment (Anaerobic)Months to YearsAnaerobic Biodegradation

Note: These are illustrative values for a generic nitroaromatic compound and not specific experimental data for this compound.

Enzymatic and Microbiological Transformation Pathways (Focus on chemical mechanisms, not ecological impact)

Microorganisms play a crucial role in the degradation of nitroaromatic compounds in the environment. researchgate.net The transformation of this compound is likely initiated by several key enzymatic reactions.

Nitroreductases: A wide variety of aerobic and anaerobic microorganisms produce nitroreductase enzymes that catalyze the reduction of the nitro group. nih.gov These enzymes typically use NADH or NADPH as a source of reducing equivalents. The reduction of the nitro group to an amino group proceeds via nitroso and hydroxylamino intermediates.

Monooxygenases and Dioxygenases: These enzymes are key to the aerobic degradation of aromatic compounds. nih.gov Monooxygenases can hydroxylate the aromatic ring, which can lead to the elimination of the nitro group. Dioxygenases can incorporate two hydroxyl groups into the aromatic ring, forming a diol intermediate. This diol can then undergo ring cleavage, breaking open the aromatic structure and leading to further degradation. For this compound, dioxygenase attack on one of the biphenyl rings could lead to the formation of a catechol-like intermediate, followed by ring fission.

Alcohol Dehydrogenases: The oxidation of the methanol (B129727) group to an aldehyde and then to a carboxylic acid is likely catalyzed by alcohol and aldehyde dehydrogenases, respectively. These enzymes are widespread in microorganisms and are a common pathway for the metabolism of primary alcohols.

The initial enzymatic transformations of this compound are summarized in Table 4.

Enzyme Class Reaction Catalyzed Substrate Functional Group Resulting Product
NitroreductaseReductionNitro group (-NO₂)Amino group (-NH₂)
DioxygenaseDihydroxylationBiphenyl ringDihydrodiol intermediate
MonooxygenaseHydroxylationBiphenyl ringHydroxylated derivative
Alcohol DehydrogenaseOxidationHydroxyl group (-CH₂OH)Aldehyde group (-CHO)

Future Research Directions and Emerging Opportunities for 2 Nitro 1,1 Biphenyl 4 Yl Methanol Research

Exploration of Sustainable and Renewable Synthesis Strategies

The pharmaceutical and chemical industries are increasingly under pressure to adopt environmentally friendly practices. jddhs.com Green chemistry principles are central to this shift, focusing on waste reduction, energy conservation, and the use of less toxic substances. jddhs.comnih.gov For a compound like (2'-Nitro[1,1'-biphenyl]-4-yl)methanol, this translates to exploring synthesis routes that are both efficient and sustainable.

Future research in this area will likely focus on several key aspects:

Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids (such as CO2), or biodegradable solvents. nih.gov

Catalysis: Investigating biocatalysis and heterogeneous catalysis to replace traditional methods that often rely on toxic or expensive catalysts. jddhs.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanosynthesis to reduce energy consumption. jddhs.comnih.gov One example is the nitration of aromatic compounds using a solid-state mixture of Bi(NO3)3·5H2O/MgSO4 under ball milling conditions, which presents a greener alternative to traditional nitration methods. researchgate.net

Renewable Feedstocks: Exploring the use of renewable raw materials to reduce reliance on fossil fuels. jddhs.com

Table 1: Comparison of a Conventional vs. a Greener Synthetic Approach

Feature Conventional Approach Greener Approach
Solvents Often involves hazardous organic solvents. Utilizes water, supercritical fluids, or biodegradable solvents. nih.gov
Catalysts May use toxic or expensive catalysts. Employs biocatalysis or heterogeneous catalysis. jddhs.com
Energy High energy consumption. Utilizes energy-efficient methods like microwave-assisted synthesis. jddhs.comnih.gov
Starting Materials Typically derived from fossil fuels. Sourced from renewable feedstocks. jddhs.com

Development of Machine Learning Approaches for Reactivity Prediction

Machine learning (ML) is rapidly emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes and optimizing reaction conditions. nih.govnih.gov For the synthesis of this compound, which often involves complex reactions like the Suzuki-Miyaura cross-coupling, ML models can be trained on large datasets to predict yields and identify optimal catalysts, solvents, and bases. nih.govresearchgate.net

However, the accuracy of these predictions is highly dependent on the quality and diversity of the training data. cam.ac.ukacs.org A significant challenge is that literature data can be biased, reflecting popular or convenient experimental choices rather than a systematic exploration of the reaction space. cam.ac.ukacs.org Overcoming this requires the generation of standardized, high-quality datasets, potentially through high-throughput experimentation. nih.gov

Future research will likely focus on:

Developing robust ML models: Creating models that can accurately predict reaction outcomes even with limited or biased data. nih.gov

Integrating quantum chemistry: Combining ML with quantum chemical methods to provide more physically meaningful descriptors and improve predictive accuracy. rsc.org

Active learning: Employing active learning strategies where the ML model suggests the most informative experiments to perform, thereby accelerating the optimization process. nih.gov

Table 2: Illustrative Data for Machine Learning-Based Reaction Optimization

Aryl Halide Boronic Acid Catalyst Base Solvent Temperature (°C) Yield (%)
1-bromo-2-nitrobenzene (4-(hydroxymethyl)phenyl)boronic acid Pd(PPh3)4 K2CO3 Toluene (B28343)/Water 100 75
1-chloro-2-nitrobenzene (4-(hydroxymethyl)phenyl)boronic acid Pd(OAc)2/SPhos K3PO4 Dioxane 110 82
1-iodo-2-nitrobenzene (4-(hydroxymethyl)phenyl)boronic acid PdCl2(dppf) Cs2CO3 DMF 90 88

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, offers numerous advantages, including improved safety, better temperature control, and enhanced reproducibility. vapourtec.comresearchgate.net For reactions like nitration, which are often highly exothermic and can be hazardous in batch, flow chemistry provides a much safer alternative. vapourtec.combeilstein-journals.org

The integration of flow chemistry with automated synthesis platforms, controlled by machine learning algorithms, represents a paradigm shift in chemical manufacturing. chemrxiv.org This "Synthesis 4.0" approach allows for the rapid optimization of reaction conditions and the on-demand synthesis of molecules. chemrxiv.org

Future research in this area will likely involve:

Developing integrated flow systems: Designing and building fully automated platforms that combine synthesis, purification, and analysis.

Real-time monitoring and optimization: Implementing inline analytical techniques to monitor reaction progress in real-time and using this data to continuously optimize conditions. chemrxiv.org

Multi-step synthesis: Extending automated flow synthesis to multi-step reaction sequences, enabling the production of complex molecules like this compound from simple precursors in a single, continuous process. researchgate.net

Advanced Material Precursor Studies (focusing on chemical synthesis, not material properties)

Biphenyl (B1667301) derivatives are important building blocks for a wide range of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. acs.orgnih.gov The specific functional groups on this compound, the nitro group and the hydroxymethyl group, make it a versatile precursor for further chemical modifications.

Future research will likely explore the synthesis of novel materials derived from this compound, with a focus on:

Polymer synthesis: Using the hydroxymethyl group as a handle for polymerization reactions, potentially leading to new polymers with interesting electronic or optical properties. Biphenyl-4-methanol, a related compound, is known to act as an initiator in ring-opening polymerization.

Ligand synthesis: Modifying the biphenyl core to create new ligands for catalysis or metal-organic frameworks (MOFs).

Synthesis of energetic materials: The nitro group suggests potential applications in the synthesis of energetic materials, where nitroacetonitrile is a known versatile precursor. rsc.org

Addressing Unresolved Mechanistic Questions in Complex Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is frequently used to create the biphenyl core of molecules like this compound. nih.gov Despite its widespread use, there are still unresolved mechanistic questions, particularly for sterically hindered substrates. researchgate.netnih.gov The presence of an ortho-nitro group in one of the coupling partners can significantly influence the reaction mechanism.

Future research in this area will likely employ a combination of experimental and computational techniques to:

Elucidate reaction pathways: Investigating the detailed mechanism of the Suzuki-Miyaura coupling for sterically hindered and electronically challenging substrates. nih.gov

Understand the role of ligands: Studying the effect of different phosphine (B1218219) ligands on the catalytic cycle to design more efficient catalysts. researchgate.netorganic-chemistry.orgnih.gov

Computational modeling: Using density functional theory (DFT) and other computational methods to model the reaction mechanism and predict the effect of different substituents. nih.gov

Q & A

Q. What are the common synthetic routes for (2'-Nitro[1,1'-biphenyl]-4-yl)methanol?

  • Methodological Answer : The synthesis typically involves two key steps: (1) biphenyl core formation and (2) functionalization with nitro and hydroxymethyl groups.
  • Biphenyl Synthesis : Suzuki-Miyaura cross-coupling is widely used, employing a brominated phenyl derivative (e.g., 4-bromophenylmethanol) and a nitro-substituted boronic acid (e.g., 2-nitrobenzene boronic acid) under Pd catalysis (e.g., Pd(PPh₃)₄) in a basic solvent (e.g., DME/H₂O) .
  • Nitro Group Introduction : Direct nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) can introduce the nitro group regioselectively. Alternatively, pre-functionalized nitro-containing boronic acids simplify coupling .
  • Hydroxymethyl Addition : Reduction of a ketone intermediate (e.g., via NaBH₄ in methanol) or protection/deprotection strategies (e.g., using trimethylsilyl chloride) ensures hydroxymethyl group stability .

Q. Example Protocol :

StepReagents/ConditionsYield
Suzuki Coupling4-Bromophenylmethanol, 2-nitrobenzene boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h~65%
Nitration (if needed)HNO₃ (conc.), H₂SO₄, 0°C, 2h~85%
ReductionNaBH₄, MeOH, RT, 1h~90%

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves molecular geometry and confirms nitro/hydroxymethyl positions. Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures accuracy .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm), nitro group deshielding effects, and hydroxymethyl protons (δ 4.5–5.0 ppm). Deuterated solvents (CDCl₃ or DMSO-d₆) are standard .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M+H]⁺. Fragmentation patterns validate biphenyl backbone .
  • IR Spectroscopy : Detects O–H (3200–3600 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) stretches .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Explosivity Risk : Nitro groups can render compounds shock-sensitive. Avoid grinding dry solids; use wet handling methods .
  • Toxicity : Wear PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Storage : Keep in a cool, dark place (<25°C) in inert atmospheres (N₂/Ar) to prevent decomposition.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., X-ray for crystal structure, NMR for solution-state conformation) to resolve discrepancies. For example, unexpected NMR splitting may arise from rotamers, which X-ray can clarify .
  • Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 80°C) can "freeze" conformational changes, revealing hidden resonances .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts or IR spectra, aiding assignment .

Q. What strategies optimize the reduction of the nitro group in derivatives of this compound?

  • Methodological Answer :
  • Catalytic Hydrogenation : Use H₂ (1–3 atm) with Pd/C (5–10% wt) in ethanol. Monitor reaction progress via TLC to avoid over-reduction to amines .
  • Chemical Reduction : NaBH₄/CuCl₂ selectively reduces nitro to hydroxylamine intermediates. Adjust stoichiometry (1:1.2 NaBH₄:substrate) for control .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nitro group accessibility compared to protic solvents .

Q. How can computational modeling predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group as electrophile, hydroxymethyl as nucleophile) .
  • Transition State Analysis : Simulate reaction pathways (e.g., nitration, coupling) using Gaussian or ORCA. Compare activation energies to prioritize synthetic routes .
  • Solvent Modeling : COSMO-RS predicts solubility and solvation effects, guiding solvent selection for reactions .

Structure-Activity Relationship (SAR) Considerations

Q. How do substituents on the biphenyl core influence biological or catalytic activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Nitro groups enhance electrophilicity, favoring interactions with biological targets (e.g., enzyme active sites). Compare activity against analogs with –CN or –CF₃ .
  • Steric Effects : Bulkier substituents (e.g., –CH₃ at 3') reduce binding affinity in enzyme inhibition assays. Use X-ray to correlate steric bulk with activity .
  • Hydrogen Bonding : Hydroxymethyl groups improve water solubility and H-bond donor capacity. LogP measurements quantify hydrophobicity shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.